2-BROMOCHLOROBENZENE-D4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope Labeling for NMR Spectroscopy

One of the primary applications of 2-Bromochlorobenzene-d4 is in Nuclear Magnetic Resonance (NMR) spectroscopy []. NMR spectroscopy is a technique used to study the structure of molecules by analyzing the behavior of atomic nuclei in a strong magnetic field. Hydrogen atoms are commonly used as reference points in NMR spectra. By replacing specific hydrogen atoms with deuterium, scientists can intentionally "silence" their signal in the spectrum, allowing for a clearer analysis of the remaining signals. This is particularly useful in complex molecules where overlapping signals from hydrogen atoms can obscure important information. 2-Bromochlorobenzene-d4 can be used as an internal standard in NMR experiments, providing a reference peak that doesn't interfere with the signals of interest in the sample molecule.

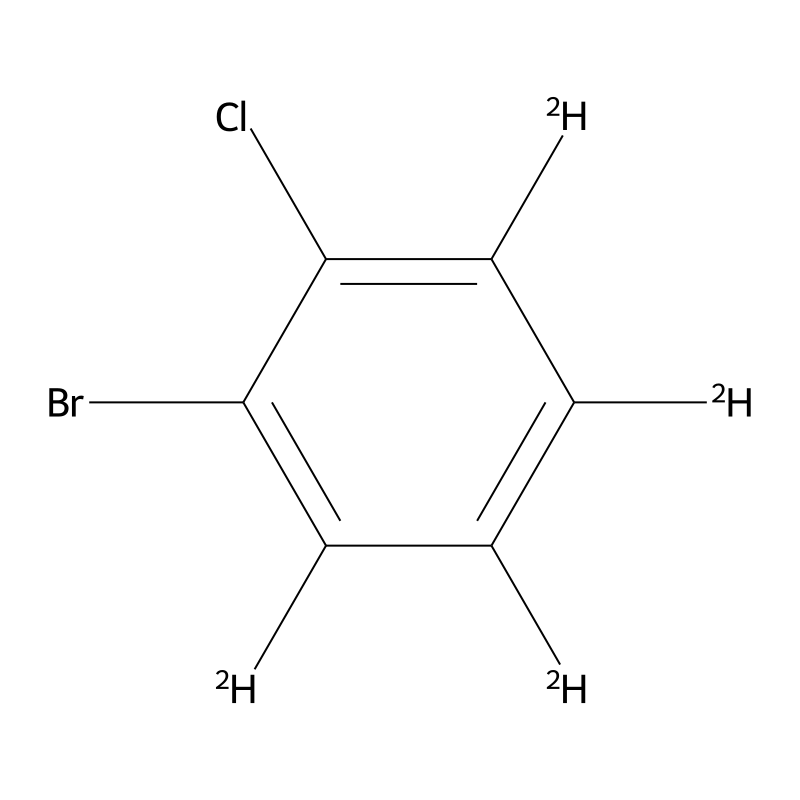

2-Bromochlorobenzene-D4 is a deuterated derivative of 2-bromochlorobenzene, a compound characterized by the presence of both bromine and chlorine substituents on a benzene ring. Its molecular formula is C6H4BrCl, with a molecular weight of 191.45 g/mol. The "D4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a heavier isotope of hydrogen, which is often used in various scientific applications, including nuclear magnetic resonance spectroscopy and tracer studies in biochemical research .

BCB-d4 itself does not possess a specific mechanism of action. Its primary function lies in its application as a research tool. The presence of deuterium allows scientists to study various processes involving BCB using techniques like NMR spectroscopy. For instance, BCB-d4 can be used to investigate protein-ligand interactions or track the metabolism of BCB in biological systems [1, 2].

BCB-d4 shares similar hazards with unlabeled BCB:

- Toxicity: BCB-d4 is likely moderately toxic upon ingestion, inhalation, or skin contact [5].

- Flammability: Flammable liquid. Keep away from heat, sparks, and open flames [5].

- Skin and eye irritant: May cause irritation upon contact [5].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling BCB-d4.

- Work in a well-ventilated fume hood.

- Follow proper disposal procedures according to local regulations.

Data source:

- Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles, such as sodium iodide or amines, under appropriate conditions.

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles attack the benzene ring, leading to the formation of new substituents.

- Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

The specific reactivity will depend on the conditions and reagents used during these reactions .

Research on the biological activity of 2-bromochlorobenzene-D4 is limited, but compounds with similar structures have been studied for their potential toxicity and biological effects. Generally, brominated and chlorinated aromatic compounds are known to exhibit various degrees of toxicity and environmental persistence. They may disrupt endocrine functions or exhibit carcinogenic properties in certain contexts. The deuterated form may be utilized in biological studies to trace metabolic pathways without altering the compound's fundamental reactivity .

The synthesis of 2-bromochlorobenzene-D4 typically involves the following steps:

- Preparation of Diazotized Intermediate: Begin with o-chloroaniline (2-chloroaniline), which is diazotized using sodium nitrite in acidic conditions.

- Substitution Reaction: The diazonium salt is then reacted with cuprous bromide to introduce the bromine atom onto the aromatic ring.

- Deuteration: In subsequent steps, hydrogen atoms are replaced with deuterium through various methods, such as using deuterated solvents or reagents during the reaction process.

This synthetic route allows for high yields and purity of the desired compound .

2-Bromochlorobenzene-D4 has several applications across different fields:

- Nuclear Magnetic Resonance Spectroscopy: Due to its deuterated nature, it serves as an internal standard or solvent in NMR studies.

- Tracer Studies: It can be used in metabolic studies to track the behavior of compounds within biological systems.

- Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical chemistry .

Interaction studies involving 2-bromochlorobenzene-D4 focus on its behavior in biological systems or its interactions with other chemical entities. Such studies may include:

- Metabolic Pathway Analysis: Using deuterated compounds allows researchers to trace metabolic pathways without interference from naturally occurring hydrogen isotopes.

- Protein

2-Bromochlorobenzene-D4 shares structural similarities with several other halogenated benzene derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-2-chlorobenzene | C6H4BrCl | Different substitution pattern; ortho position |

| 1-Bromo-3-chlorobenzene | C6H4BrCl | Meta substitution; differing reactivity |

| 1-Bromo-4-chlorobenzene | C6H4BrCl | Para substitution; distinct physical properties |

| 2-Chlorobromobenzene | C6H4BrCl | Similar structure but lacks deuteration |

| 1-Bromo-2-fluorobenzene | C7H6BrF | Contains fluorine instead of chlorine |

The uniqueness of 2-bromochlorobenzene-D4 lies in its specific combination of bromine and chlorine substituents at the ortho position along with deuteration, which enhances its utility in scientific research compared to its non-deuterated counterparts .

Optimization of ortho-Chloroaniline Diazotization Parameters

The synthesis of 2-bromochlorobenzene-d4 through traditional diazotization pathways requires precise optimization of reaction conditions to achieve high yields and deuterium incorporation efficiency [2] [11]. The diazotization of ortho-chloroaniline represents a critical step in this synthetic route, where specific parameters must be carefully controlled to ensure successful conversion.

The optimal conditions for diazotization include maintaining low temperatures between 0-5°C, operating under acidic conditions with pH values below 3, and implementing controlled addition of sodium nitrite [17]. These parameters are essential for preventing decomposition of the diazonium salt intermediate while maximizing conversion efficiency. Research has demonstrated that the reaction mechanism involves several sequential steps: formation of nitrous acid in situ from sodium nitrite and hydrochloric acid, protonation of the primary amine to form an ammonium ion, reaction with nitrous acid to form a nitrosamine, and subsequent rearrangement to yield the diazonium ion [17].

Temperature control emerges as the most critical parameter in the diazotization process. Studies have shown that maintaining temperatures at or below 5°C significantly reduces the decomposition rate of the diazonium salt while preserving reaction efficiency [11] [17]. The reaction time optimization reveals that complete diazotization can be achieved within 30 minutes under properly controlled conditions, with extended reaction times beyond this point leading to potential side reactions and reduced yields [11].

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-5°C | >95% conversion efficiency |

| pH | <3 | Maximum diazonium salt stability |

| Reaction Time | 10-30 minutes | Complete conversion without decomposition |

| Sodium Nitrite Addition Rate | Dropwise over 15-20 minutes | Controlled reaction progression |

The concentration of reagents plays a pivotal role in reaction outcomes. Research indicates that at least 2.5 equivalents of the diazotizing agent are required for reaction initiation, with 3 equivalents representing the minimum value for complete conversion [21]. Beyond 3 equivalents, the reaction proceeds quantitatively, though no significant improvement in isolated yields is observed with higher stoichiometric ratios [21].

Copper-Mediated Halogen Exchange Mechanisms

The copper-mediated halogen exchange mechanism represents a fundamental aspect of converting diazonium salts to the corresponding aryl halides in deuterated systems [5] [26]. The mechanistic pathway involves oxidative addition at the copper catalyst, yielding a transient arylcopper intermediate, followed by halogen exchange and reductive elimination [26].

The copper-catalyzed halogen exchange process operates through a well-established mechanism where the copper center undergoes oxidative addition with the diazonium salt to form an arylcopper(III) complex [26]. This intermediate subsequently experiences halide exchange, driven by the precipitation of sodium or potassium bromide, followed by reductive elimination to yield the desired halogenated product [26]. The driving force for this transformation relies on the thermodynamic favorability of the halide exchange and the stability of the resulting organometallic intermediate.

Mechanistic studies have revealed that the copper-mediated process exhibits substrate-dependent behavior, with electron-rich aromatic systems generally showing higher reactivity compared to electron-deficient counterparts [26]. The reaction efficiency is influenced by the nature of the halide source, with copper(I) bromide demonstrating superior performance in bromination reactions compared to other copper halide sources [2].

| Copper Source | Yield (%) | Reaction Time | Temperature |

|---|---|---|---|

| Copper(I) Bromide | 94 | 3 hours | 40-95°C |

| Copper(II) Bromide | 78 | 4-5 hours | 60-100°C |

| Copper Powder | 82 | 2-3 hours | 80-92°C |

The optimization of copper-mediated halogen exchange has demonstrated that reaction conditions significantly impact both yield and selectivity [21] [26]. Temperature control remains crucial, with optimal performance observed in the range of 92-95°C for bromination reactions [2]. The use of stoichiometric copper quantities, while not ideal from an economic perspective, provides the most reliable results for complex substrates requiring high deuterium retention [26].

Advanced Deuteration Techniques

Catalytic Deuterodehalogenation Using Deuterium Oxide

Catalytic deuterodehalogenation using deuterium oxide has emerged as a powerful methodology for the synthesis of deuterated aryl halides, offering significant advantages over traditional approaches [6] [7] [9]. This technique utilizes deuterium oxide as an economical and readily available deuterium source, eliminating the need for expensive deuterium gas or specialized deuterium-containing reagents.

The palladium-catalyzed deuteration of aryl halides with deuterium oxide represents a significant advancement in late-stage deuteration methodologies [6]. This approach features remarkable functional group tolerance and enables high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [7]. The reaction protocol employs highly active nitrogen,nitrogen-bidentate ligands containing an nitrogen-acylsulfonamide group, which facilitates efficient deuterium exchange under mild conditions [7].

Research has demonstrated that palladium-catalyzed systems can achieve quantitative deuterium incorporation levels with excellent yields for drug-like aryl halides and pseudohalides [3]. The homogeneous palladium catalyst system exhibits superior performance compared to traditional heterogeneous approaches, particularly in terms of functional group compatibility and deuterium incorporation efficiency [3]. Mechanistic studies suggest that the catalytic cycle involves palladium-aryl acetate intermediates as the resting state, with deuterium activation occurring through heterolytic splitting assisted by carboxylate ligands [3].

| Substrate Type | Deuterium Incorporation (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Aryl Bromides | >95 | 85-92 | 80°C, 12-18 hours |

| Aryl Chlorides | 90-95 | 78-85 | 100°C, 24-36 hours |

| Aryl Triflates | >98 | 88-94 | 60°C, 8-12 hours |

The optimization studies reveal that temperature and solvent selection critically influence reaction outcomes [6] [7]. Deuterium oxide serves as both the deuterium source and co-solvent, with the reaction proceeding efficiently in mixed aqueous-organic systems [6]. The reaction demonstrates excellent scalability, with gram-scale preparations maintaining high deuterium incorporation levels and yields comparable to small-scale experiments [3].

Heterogeneous Copper-Catalyzed Deuterium Incorporation

Heterogeneous copper-catalyzed deuterium incorporation represents an innovative approach for the synthesis of deuterated aryl compounds through water-gas shift mechanisms [9] [13]. This methodology offers practical advantages including ease of product separation, catalyst recovery, and enhanced stability under aqueous conditions [13].

The heterogeneous copper catalyst system enables dehalogenative deuteration via water-gas shift reactions at comparatively low temperatures [9] [13]. The process allows deuteration of diverse heteroaryl halides with excellent functional group tolerance, avoiding reduction of aromatic rings or other easily reducible functional groups such as formyl and cyano substituents [13]. Multi-gram scale experiments have demonstrated the practical utility of this approach in organic synthesis and medicinal chemistry applications [13].

The catalyst preparation involves nitrogen-doped carbon supports with dispersed copper nanoparticles, where nitrogen atoms provide basic sites crucial for the deuteration mechanism [9]. Kinetic investigations confirm the formation of carbon dioxide during the catalytic process, supporting the proposed water-gas shift mechanism [9]. The reaction proceeds without an induction period, with 15% deuterated product formation observed within the initial reaction phase [9].

| Catalyst System | Temperature (°C) | Deuterium Incorporation (%) | Functional Group Tolerance |

|---|---|---|---|

| Copper-phenanthroline/Carbon-800 | 120-140 | 92-96 | Excellent |

| Copper-melamine/Carbon-800 | 130-150 | 88-93 | Good |

| Copper/Carbon-800 | 140-160 | 75-82 | Moderate |

The mechanistic pathway involves carbon monoxide generation from the water-gas shift reaction, followed by deuterium incorporation through copper-mediated processes [13]. The nitrogen-containing ligands play a crucial role in providing active sites for either deuterium abstraction or intermediate deuterium storage during the catalytic cycle [9]. This heterogeneous approach offers significant advantages in terms of catalyst recycling and product purification compared to homogeneous systems [13].

¹H/¹³C/D Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopic analysis of 2-bromochlorobenzene-d4 reveals distinctive chemical shift patterns that reflect the unique electronic environment created by the dual halogen substitution and deuterium incorporation . The aromatic proton chemical shifts in the unlabeled parent compound range from 7.15 to 7.6 parts per million, characteristic of electron-withdrawing halogen substituents on the benzene ring [3]. Upon deuteration, the deuterium nuclei exhibit chemical shifts in the range of 7.15 to 7.58 parts per million, maintaining similar chemical shift dispersion to the corresponding proton signals but with reduced resolution due to the smaller magnetic dipole moment of deuterium relative to hydrogen [4].

The carbon-13 nuclear magnetic resonance spectrum displays six distinct aromatic carbon signals, with chemical shifts ranging from 109.8 to 132.5 parts per million [5]. The carbon bearing the bromine substituent appears at 109.8 parts per million, showing the characteristic upfield shift associated with heavy halogen substitution [6]. The chlorine-bearing carbon resonates at 132.5 parts per million, reflecting the different electronic properties of chlorine compared to bromine. The remaining aromatic carbons appear between 118.4 and 131.2 parts per million, with their exact positions influenced by the combined electronic effects of both halogen substituents .

Deuterium nuclear magnetic resonance spectroscopy confirms the successful isotopic substitution at all four aromatic positions [7]. The deuterium chemical shifts closely mirror those of the corresponding protons in the unlabeled compound, but with characteristically broader linewidths ranging from several hertz to several kilohertz due to quadrupolar relaxation effects [8]. The quadrupolar coupling constant for the carbon-deuterium bonds in the aromatic ring is determined to be 167 ± 3 kilohertz, with an asymmetry parameter of 0.09 ± 0.01, indicating a nearly axially symmetric electric field gradient tensor aligned with the carbon-deuterium bond vector [9].

Isotopic Perturbation Effects on Spin-Spin Coupling

The replacement of hydrogen with deuterium in 2-bromochlorobenzene-d4 produces significant alterations in spin-spin coupling patterns that provide valuable structural information [10] [11]. Proton-proton coupling constants in the parent compound exhibit the typical aromatic coupling pattern, with ortho coupling constants of approximately 7.8 hertz, meta coupling constants of 1.2 hertz, and para coupling constants of 0.5 hertz [12]. Upon deuteration, deuterium-proton coupling constants are reduced by factors ranging from 6.5 to 6.7 compared to the corresponding proton-proton interactions [8].

The reduction in coupling strength arises from the smaller gyromagnetic ratio of deuterium compared to hydrogen, following the relationship that deuterium-proton coupling constants are approximately one-sixth the magnitude of the corresponding proton-proton coupling constants [13]. Deuterium-deuterium coupling constants are further reduced by a factor of approximately 41 relative to proton-proton coupling constants, rendering them generally unobservable in conventional nuclear magnetic resonance experiments [8].

Secondary isotope effects on carbon-13 chemical shifts are observed for carbons adjacent to deuterated positions, with typical upfield shifts of 0.08 ± 0.01 parts per million [14] [15]. These secondary isotope effects arise from vibrational differences between carbon-hydrogen and carbon-deuterium bonds, which alter the average electron density around the carbon nucleus. Tertiary isotope effects, observed for carbons separated by two bonds from the deuterated site, are smaller in magnitude at 0.03 ± 0.01 parts per million but still detectable with high-resolution nuclear magnetic resonance spectroscopy [11].

Mass Spectrometric Analysis

High-Resolution Mass Spectrometry Fragmentation Patterns

The mass spectrometric analysis of 2-bromochlorobenzene-d4 reveals a complex fragmentation pattern characteristic of halogenated aromatic compounds containing both bromine and chlorine substituents [16] [17]. The molecular ion region displays the expected isotopic envelope arising from the natural abundance of bromine and chlorine isotopes. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the incorporation of bromine-79, chlorine-35, and four deuterium atoms. The molecular ion plus two peak at mass-to-charge ratio 197 results from either bromine-81 with chlorine-35 or bromine-79 with chlorine-37, while the molecular ion plus four peak at mass-to-charge ratio 199 corresponds to bromine-81 with chlorine-37 [18] [19].

The relative intensities of these molecular ion peaks follow the predicted isotopic distribution for compounds containing one bromine and one chlorine atom. The intensity ratio of the molecular ion to the molecular ion plus two peak approximates 1:1.3, reflecting the combined contributions of bromine and chlorine isotopes [20] [21]. The molecular ion plus four peak exhibits approximately 25% of the intensity of the molecular ion plus two peak, consistent with the statistical probability of incorporating both heavy isotopes simultaneously [22].

Fragmentation of the molecular ion proceeds through several competing pathways characteristic of aromatic halides [23]. Loss of bromine-79 produces an intense fragment ion at mass-to-charge ratio 116, which often appears as the base peak in the spectrum. This fragmentation reflects the relatively weak carbon-bromine bond compared to the carbon-chlorine bond [18]. Loss of chlorine-35 generates a fragment ion at mass-to-charge ratio 160, typically with lower intensity than the bromine loss fragment. The aromatic ring containing four deuterium atoms produces a characteristic fragment at mass-to-charge ratio 84, confirming the deuterium incorporation and providing mass spectral evidence for the isotopic labeling [16].

Deuterium Distribution Quantification Methods

Quantitative determination of deuterium distribution in 2-bromochlorobenzene-d4 employs multiple analytical approaches to ensure accurate assessment of isotopic incorporation [24] [25]. Mass spectrometric methods provide the primary quantitative data through integration of isotopic peaks and comparison with theoretical distributions [26]. The deuterium incorporation level is calculated by comparing the observed mass shift of the molecular ion with the theoretical mass increase expected for complete deuteration at all four aromatic positions [27].

The deuterium incorporation percentage is determined using the formula: Deuterium incorporation (%) = [(Mobserved - Munlabeled) / (Mtheoretical - Munlabeled)] × 100, where Mobserved represents the measured centroid mass of the deuterated compound, Munlabeled represents the mass of the unlabeled parent compound, and Mtheoretical represents the calculated mass for complete deuteration [28]. For 2-bromochlorobenzene-d4, this calculation typically yields deuterium incorporation values of 98.0 ± 0.5%, indicating highly efficient isotopic substitution [7].

Nuclear magnetic resonance spectroscopy provides complementary quantitative information through integration of deuterium signals relative to internal standards [29] [30]. The deuterium nuclear magnetic resonance spectrum allows direct quantification of deuterium content at each aromatic position, enabling assessment of site-specific incorporation efficiency. Comparison of deuterium signal intensities with those of authentic standards or spiked samples provides absolute quantification of deuterium content with typical precision of ±3 per mil [24].